CHIR-98014

Catalog No.
S1960358
CAS No.
252935-94-7
M.F
C20H17Cl2N9O2
M. Wt
486.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CHIR-98014

CAS Number

252935-94-7

Product Name

CHIR-98014

IUPAC Name

6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine

Molecular Formula

C20H17Cl2N9O2

Molecular Weight

486.3 g/mol

InChI

InChI=1S/C20H17Cl2N9O2/c21-12-1-2-13(14(22)9-12)18-16(30-8-7-24-11-30)10-27-20(29-18)26-6-5-25-17-4-3-15(31(32)33)19(23)28-17/h1-4,7-11H,5-6H2,(H3,23,25,28)(H,26,27,29)

InChI Key

MDZCSIDIPDZWKL-UHFFFAOYSA-N

SMILES

Array

Synonyms

Chir 98014, Chir-98014, Chir98014

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2N3C=CN=C3)NCCNC4=NC(=C(C=C4)[N+](=O)[O-])N

The exact mass of the compound 6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. It belongs to the ontological category of diaminopyridine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

CHIR-98014 is a highly selective, cell-permeable aminopyrimidine derivative that functions as an ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3) alpha and beta isoforms. With sub-nanomolar IC50 values (0.65 nM for GSK-3α and 0.58 nM for GSK-3β), it ranks among the most potent GSK-3 inhibitors commercially available [1]. Beyond basic kinase inhibition, its primary procurement value lies in its exceptional capacity to activate the Wnt/β-catenin signaling pathway at extremely low molarities. It is heavily utilized in stem cell research for driving mesendoderm differentiation, maintaining pluripotency, and in metabolic disease modeling to stimulate cellular glycogen synthase activity[2].

While CHIR-99021 is the most ubiquitous GSK-3 inhibitor in standard protocols, substituting it for CHIR-98014 in highly sensitive lineage commitments often leads to suboptimal differentiation ceilings or off-target toxicity. CHIR-99021 typically requires working concentrations of 3–10 µM to achieve maximal Wnt activation, whereas CHIR-98014 achieves equivalent or superior target gene induction at just 1 µM[1]. Other common substitutes, such as BIO or SB-216763, exhibit significantly lower Wnt activation potential and narrower therapeutic windows [1]. For protocols demanding maximum Brachyury induction or where high inhibitor concentrations compromise cell viability, procuring the ultra-potent CHIR-98014 is a strict requirement rather than an optional upgrade [1].

Cell-Free Target Potency (GSK-3β)

In cell-free kinase assays, CHIR-98014 demonstrates an IC50 of 0.58 nM against human GSK-3β, compared to 6.7–9.9 nM for its close analog CHIR-99021[1].

Evidence DimensionGSK-3β IC50
Target Compound Data0.58 nM
Comparator Or BaselineCHIR-99021 (6.7 - 9.9 nM)
Quantified Difference11 to 17-fold higher potency.
ConditionsCell-free kinase assay with purified human GSK-3β.

Allows researchers to achieve complete kinase inhibition at significantly lower working concentrations, minimizing the risk of off-target effects.

Cellular Target Engagement (Glycogen Synthase Activation)

When evaluated for functional cellular target engagement in insulin receptor-expressing CHO-IR cells, CHIR-98014 stimulated Glycogen Synthase (GS) with an EC50 of 106 nM. In the same assay, CHIR-99021 required an EC50 of 763 nM to achieve half-maximal GS stimulation [1].

Evidence DimensionGS Stimulation EC50
Target Compound Data106 nM
Comparator Or BaselineCHIR-99021 (763 nM)
Quantified Difference>7-fold lower EC50 for cellular target engagement.
ConditionsCHO-IR cells (insulin receptor-expressing).

Demonstrates superior cell permeability and functional efficacy, crucial for metabolic disease modeling and live-cell assays.

Wnt/β-catenin Pathway Activation (Brachyury Induction)

In mouse embryonic stem cells (ES-D3), CHIR-98014 yielded a concentration-response curve for Brachyury-positive cells with an EC50 of 0.32 µM. In contrast, CHIR-99021 required an EC50 of 3.19 µM to achieve a similar induction profile [1].

Evidence DimensionBrachyury Induction EC50
Target Compound Data0.32 µM
Comparator Or BaselineCHIR-99021 (3.19 µM)
Quantified Difference10-fold lower concentration required for half-maximal Brachyury induction.
ConditionsES-D3 mouse embryonic stem cell differentiation assay.

Validates CHIR-98014 as the superior choice for driving mesendoderm differentiation protocols where robust Wnt activation at low molarities is mandatory.

Handling and Processability (Solubility Profile)

CHIR-98014 is highly hydrophobic and insoluble in aqueous buffers. Achieving stock solutions of ≥10 mM requires fresh, anhydrous DMSO combined with gentle warming (37–60°C) and sonication, unlike more hydrophilic salts .

Evidence DimensionMaximum Solubility
Target Compound Data~12.5 mg/mL in DMSO (with warming/sonication)
Comparator Or BaselineAqueous buffers (Insoluble)
Quantified DifferenceStrict requirement for anhydrous DMSO and thermal/mechanical assistance.
ConditionsIn vitro stock solution preparation.

Prevents protocol failure due to precipitation; buyers must ensure proper handling protocols and anhydrous solvent availability.

Directed Mesendoderm and Epicardial Differentiation

Due to its ultra-low EC50 for Brachyury induction (0.32 µM), CHIR-98014 is the optimal choice for protocols directing human pluripotent stem cells (hPSCs) toward mesendoderm, definitive endoderm, and epicardial lineages, where minimizing off-target kinase inhibition is critical for cell viability [1].

In Vitro Metabolic Disease Modeling

With its superior cellular Glycogen Synthase activation (EC50 106 nM), CHIR-98014 is highly preferred over CHIR-99021 for studying insulin resistance, glucose transport, and glycogen metabolism in isolated hepatocytes and skeletal muscle tissues [2].

Neuroprotection and Alzheimer's Disease Research

CHIR-98014's strict >500-fold selectivity for GSK-3 over closely related kinases like cdc2 and erk2 makes it an ideal candidate for neuronal assays, such as preventing neurite loss and reducing tau phosphorylation without disrupting essential cell cycle kinases [2].

XLogP3

4.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

485.0882262 Da

Monoisotopic Mass

485.0882262 Da

Heavy Atom Count

33

Other CAS

252935-94-7

Wikipedia

CHIR-98014

Dates

Last modified: 08-16-2023

Explore Compound Types